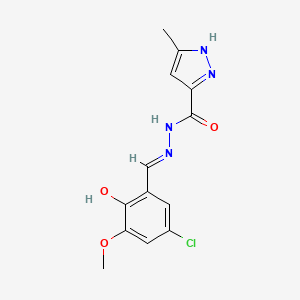

![molecular formula C24H18ClN5OS B6060924 7-chloro-3-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-4-phenyl-2-quinolinol](/img/structure/B6060924.png)

7-chloro-3-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-4-phenyl-2-quinolinol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “7-chloro-3-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-4-phenyl-2-quinolinol” is a complex organic molecule that contains several functional groups. It has a triazole group, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known to bind readily in the biological system with a variety of enzymes and receptors, showing versatile biological activities .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and rings. The triazole group, for instance, is a five-membered ring containing two carbon atoms and three nitrogen atoms .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For instance, the triazole group is known to participate in a variety of reactions .科学研究应用

Anticancer Properties

AKOS005375431 exhibits promising anticancer activity. Researchers have investigated its effects on various cancer cell lines, including breast, lung, and colon cancer. Mechanistic studies suggest that it interferes with cell cycle progression, induces apoptosis, and inhibits angiogenesis. Further exploration is needed to optimize its efficacy and safety for potential clinical use .

Antimicrobial Activity

The compound demonstrates antimicrobial properties against both Gram-positive and Gram-negative bacteria. It has been evaluated as a potential agent for combating drug-resistant pathogens. Researchers are exploring its mode of action and synergy with existing antibiotics .

Anti-inflammatory Effects

AKOS005375431 has shown anti-inflammatory effects in preclinical models. It modulates inflammatory pathways, such as NF-κB and COX-2, which are relevant in conditions like rheumatoid arthritis and inflammatory bowel disease. Clinical trials are warranted to validate its therapeutic potential .

Neuroprotective Potential

Studies indicate that the compound may protect neurons from oxidative stress and neurodegenerative processes. Its antioxidant properties make it an interesting candidate for neuroprotection in conditions like Alzheimer’s disease and Parkinson’s disease .

Metal Chelation

AKOS005375431 exhibits metal-chelating properties. Researchers have explored its ability to bind to transition metals, such as copper and iron. Metal chelation has implications in treating metal overload disorders and preventing oxidative damage .

Photophysical Applications

The compound’s unique photophysical properties, including fluorescence and phosphorescence, have attracted attention. Researchers are investigating its use in optoelectronic devices, sensors, and imaging applications .

作用机制

未来方向

属性

IUPAC Name |

7-chloro-3-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-4-phenyl-1H-quinolin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18ClN5OS/c1-2-30-22(16-9-6-12-26-14-16)28-29-24(30)32-21-20(15-7-4-3-5-8-15)18-11-10-17(25)13-19(18)27-23(21)31/h3-14H,2H2,1H3,(H,27,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FERUYTONSNVDTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN=C1SC2=C(C3=C(C=C(C=C3)Cl)NC2=O)C4=CC=CC=C4)C5=CN=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18ClN5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-chloro-3-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-4-phenylquinolin-2-ol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[1-(pyrazolo[1,5-a]pyridin-2-ylcarbonyl)piperidin-4-yl]pyrimidin-4(3H)-one](/img/structure/B6060842.png)

![N-(2-methoxyethyl)-2-{1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-oxo-2-piperazinyl}-N-methylacetamide](/img/structure/B6060846.png)

![{3-(2-fluorobenzyl)-1-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-3-piperidinyl}methanol](/img/structure/B6060852.png)

![N-cyclohexyl-3-[(dimethylamino)sulfonyl]benzamide](/img/structure/B6060861.png)

![N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-2,5-dimethyl-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B6060873.png)

![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B6060881.png)

![3-[(cyclopentylamino)methyl]-3-hydroxy-1-(3-methoxybenzyl)-2-piperidinone](/img/structure/B6060900.png)

![N-{2-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate](/img/structure/B6060907.png)

![2-{[(6-bromo-1-methyl-1H-benzimidazol-2-yl)imino]methyl}-1-benzothiophene-3-ol](/img/structure/B6060914.png)

![N-cyclopentyl-3-cyclopropyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-1H-pyrazole-5-carboxamide](/img/structure/B6060919.png)

![3-[1-(2,3-difluorobenzyl)-4-piperidinyl]-N-ethyl-1-pyrrolidinecarboxamide](/img/structure/B6060943.png)